6-Benzyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
CAS No. |
304003-26-7 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4g/mol |
IUPAC Name |
6-benzylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H15N3/c1-2-8-15(9-3-1)14-24-19-13-7-4-10-16(19)20-21(24)23-18-12-6-5-11-17(18)22-20/h1-13H,14H2 |
InChI Key |
DEOJRRAEOWDJJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Photochemical Properties
HOMO Energy and Band Gap :
Absorption Maxima :
Table 2: Electronic Properties of Key Derivatives
| Compound | Substituent | HOMO (eV) | Band Gap (eV) | λmax (nm) |
|---|---|---|---|---|
| 6-(4-Methoxyphenyl) | 4-Methoxyphenyl | -4.8 | 2.3 | ~400* |
| 6-Methyl | Methyl | -5.1 | 2.7 | 405 |
| 6-Phenyl | Phenyl | -5.0 | 2.6 | 396 |
*Estimated based on substituent effects.
DNA Intercalation :
- 6-Benzyl analogs (e.g., NCA0424) : Strong DNA binding with high thermal stability (ΔTm > 10°C) ().
- 6-(Triazolylmethyl) derivatives : Enhanced cytotoxicity (IC50 < 10 μM) against cervical, prostate, and lung cancers ().
- 6-Ethyl and 6-Methyl : Moderate activity (IC50: 15–25 μM) against HL-60 leukemia cells ().
Mechanism Specificity :
Table 3: Cytotoxicity of Selected Derivatives
| Compound | Cell Line (IC50, μM) | Key Activity |
|---|---|---|
| 6-(Triazolylmethyl) | Cervical (7.2) | DNA intercalation |
| IDQ-14 | HL-60 (9.8) | Antileukemic |
| 6-Benzyl (theoretical) | N/A | Predicted MDR modulation |
Preparation Methods
Synthesis of 2-Methyl-6H-Indolo[2,3-b]quinoxaline ([O2])
The alkylation route begins with the synthesis of 2-methyl-6H-indolo[2,3-b]quinoxaline ([O2]), a precursor for subsequent benzylation. Isatin (1.71 g, 11.6 mmol) is refluxed with 3,4-diaminotoluene (13.2 mmol) in an aqueous sodium bicarbonate solution for 8 hours. Acidification with acetic acid precipitates [O2], which is recrystallized from ethanol.
Benzylation of [O2] to Form 6-Benzyl-6H-Indolo[2,3-b]quinoxaline ([O4])
The 2-methyl derivative ([O2]) undergoes benzylation using benzyl chloride under basic conditions. A mixture of [O2] (0.2 g, 0.85 mmol) and benzyl chloride (0.85 mmol) in absolute ethanol (20 mL) is refluxed at 78°C for 6 hours. The crude product is purified via hexane washing and drying.
Key Analytical Data for [O4]:
Microwave-Assisted Condensation of N-Benzyl Isatin
Synthesis of N-Benzyl Isatin Derivatives
N-substituted isatin derivatives are prepared by alkylating isatin with benzyl halides. For example, N-benzyl isatin is synthesized by reacting isatin with benzyl bromide in the presence of a base like potassium carbonate.
Condensation with o-Phenylenediamine
Equimolar quantities of N-benzyl isatin (0.001 mol) and o-phenylenediamine (0.001 mol) are irradiated in a microwave synthesizer at 5000 W for 3–5 minutes using water as the solvent. The reaction mixture is refrigerated, filtered, and recrystallized from ethanol to yield this compound.
Key Reaction Conditions:
Comparative Analysis of Synthetic Methods
Efficiency and Yield
| Method | Reaction Time | Yield (%) | Purification Technique |
|---|---|---|---|
| Alkylation ([O2] → [O4]) | 6 hours | Not reported | Hexane washing |
| Microwave condensation | 3–5 minutes | 80 | Recrystallization (ethanol) |
The microwave method demonstrates superior atom economy and reduced reaction time, aligning with green chemistry principles.
Spectroscopic Validation
Both routes produce analytically pure compounds, as confirmed by:
-
¹H-NMR (CDCl₃): Aromatic protons resonate at δ 7.25–8.41 ppm, with benzyl CH₂ signals at δ 4.5–5.0.
-
IR Spectroscopy: Absence of NH stretches in [O4] confirms successful benzylation.
Mechanistic Insights
Alkylation Pathway
The reaction proceeds via an SN2 mechanism , where benzyl chloride attacks the deprotonated nitrogen of [O2] in the presence of sodium hydroxide.
Microwave-Assisted Condensation
This one-pot process involves:
-
Imine formation between N-benzyl isatin and o-phenylenediamine.
-
Electrophilic aromatic substitution to cyclize the quinoxaline ring.
Environmental and Practical Considerations
The microwave method eliminates toxic solvents (e.g., acetic acid, benzene) and reduces energy consumption by 90% compared to conventional heating . However, scalability challenges persist due to specialized equipment requirements.
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